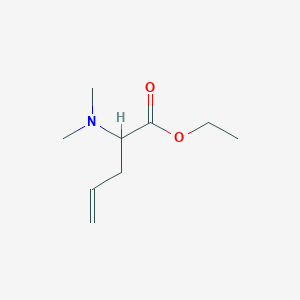
4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(dimethylamino)pent-4-enoate is an organic compound with the molecular formula C9H17NO2 It is an ester derivative of pent-4-enoic acid, featuring a dimethylamino group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)pent-4-enoate can be synthesized through a multi-step process. One common method involves the alkylation of dimethylamine with ethyl 4-pentenoate. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the dimethylamine, facilitating the nucleophilic attack on the ester.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(dimethylamino)pent-4-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(dimethylamino)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-(dimethylamino)pent-4-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 2-(dimethylamino)pent-4-enoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-pentenoate: Similar in structure but lacks the dimethylamino group.
Methyl 2-(dimethylamino)pent-4-enoate: Similar but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(dimethylamino)but-3-enoate: Similar but with a different carbon chain length.
Uniqueness
Ethyl 2-(dimethylamino)pent-4-enoate is unique due to the presence of both the dimethylamino group and the ester functionality, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
66917-63-3 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl 2-(dimethylamino)pent-4-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-7-8(10(3)4)9(11)12-6-2/h5,8H,1,6-7H2,2-4H3 |
Clé InChI |
BOHFEXNXXRIRLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



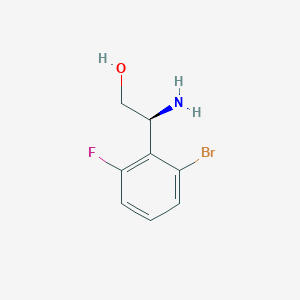

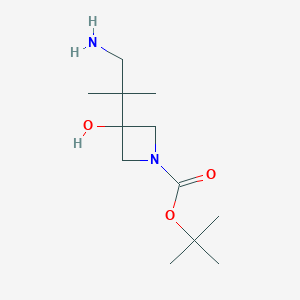
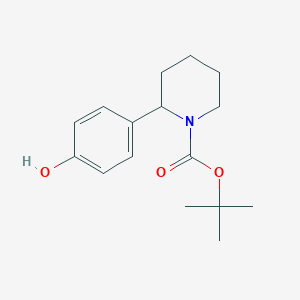
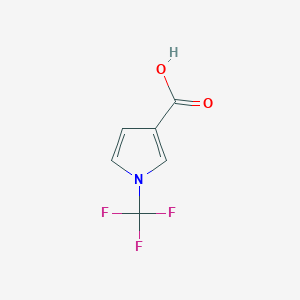
![2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)
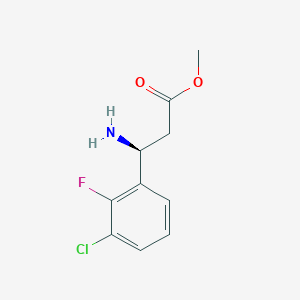

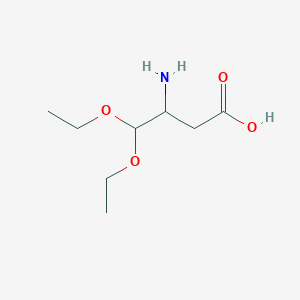
![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)
